3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione: Structural Dynamics, Synthesis, and Applications in Antimicrobial Resistance
3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione: Structural Dynamics, Synthesis, and Applications in Antimicrobial Resistance
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In the landscape of modern medicinal chemistry, the hydantoin (2,4-imidazolidinedione) scaffold has evolved far beyond its historical role in anticonvulsant therapies. Specifically, 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione (CAS: 34657-68-6) has emerged as a highly versatile, stereoelectronically tunable building block 1. By leveraging the differential reactivity of the N1 and N3 positions on the hydantoin ring, researchers can design complex molecular architectures. Recently, derivatives of this molecule have been identified as the first synthetic inhibitors of the Msr(A) efflux pump in Staphylococcus epidermidis, offering a breakthrough mechanism to reverse macrolide antibiotic resistance 2.
This guide provides an in-depth analysis of the molecule's physicochemical properties, the causality behind its synthetic pathways, and its structure-activity relationship (SAR) in drug development.
Chemical Identity and Physicochemical Properties
Understanding the baseline properties of 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione is critical for predicting its behavior in both synthetic environments and biological assays. The lipophilic benzyl group at the N3 position significantly alters the partition coefficient (LogP) compared to the unsubstituted precursor, driving its affinity for hydrophobic biological targets.
Table 1: Core Chemical Identity and Structural Parameters
| Parameter | Value / Description |
| Chemical Name | 3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione |
| Common Synonyms | 3-benzyl-5,5-dimethylhydantoin; 5,5-dimethyl-3-(phenylmethyl)imidazolidine-2,4-dione |
| CAS Registry Number | 34657-68-6 |
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.26 g/mol |
| SMILES String | CC1(C)NC(=O)N(Cc2ccccc2)C1=O |
| InChIKey | DSBMOVYUOIIPDK-UHFFFAOYSA-N |
Mechanistic Insights: The Hydantoin Scaffold in Drug Discovery
As an Application Scientist, I emphasize that molecular design is rarely accidental; it is driven by stereoelectronic causality. The 5,5-dimethylhydantoin core contains two nitrogen atoms (N1 and N3) with distinct chemical environments. The N3 proton is flanked by two strongly electron-withdrawing carbonyl groups, rendering it relatively acidic (pKa ~9). In contrast, the N1 proton is sterically hindered by the adjacent 5,5-dimethyl groups and is less resonance-stabilized. This intrinsic asymmetry allows for highly regioselective N3-alkylation without the need for complex protecting group strategies 3.
Overcoming Antimicrobial Resistance via Msr(A) Inhibition
In the fight against multidrug-resistant Staphylococcus epidermidis, the Msr(A) efflux pump acts as an ABC transporter that actively extrudes macrolide antibiotics (e.g., erythromycin) out of the bacterial cell. By functionalizing the N1 position of 3-benzyl-5,5-dimethylhydantoin with a phenylpiperazine moiety, researchers have engineered potent Efflux Pump Inhibitors (EPIs). The N3-benzyl group serves as a critical lipophilic anchor, inserting into the hydrophobic binding pocket of the Msr(A) transporter and inducing a conformational block. This prevents antibiotic extrusion and restores intracellular drug efficacy 2.
Mechanistic pathway of Msr(A) efflux pump inhibition by hydantoin derivatives.
Experimental Protocols and Synthetic Workflows
To ensure reproducibility, the following protocol is designed as a self-validating system . Every step includes an observable metric to confirm successful execution before proceeding.
Protocol: Regioselective N3-Benzylation of 5,5-Dimethylhydantoin
Objective: Synthesize 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione with >95% purity via an SN2 mechanism.
Rationale for Reagent Selection: We utilize Sodium Bicarbonate (NaHCO₃) as a mild base rather than Sodium Hydride (NaH). A strong base risks deprotonating both N1 and N3, leading to unwanted dibenzylation or hydrolytic ring-opening. Dimethylformamide (DMF) is selected as the polar aprotic solvent because it effectively solvates the hydantoin anion, leaving it highly nucleophilic to attack the benzyl chloride.
Step-by-Step Methodology:
-
System Preparation: Charge a dry, nitrogen-purged 250 mL round-bottom flask with 5,5-dimethylhydantoin (1.0 eq, 10 mmol) and anhydrous DMF (20 mL, yielding a 0.5 M concentration).
-
Selective Deprotonation: Add NaHCO₃ (1.2 eq, 12 mmol) to the stirring solution. Stir at ambient temperature for 30 minutes.
-
Self-Validation Check: The cessation of trace CO₂ gas evolution visually confirms the completion of the acid-base deprotonation at the N3 position.
-
-
Alkylation: Equip the flask with an addition funnel and add benzyl chloride (1.1 eq, 11 mmol) dropwise over 10 minutes to manage the mild exotherm.
-
Thermal Activation: Affix a reflux condenser, elevate the temperature to 80°C, and stir for 4–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3) until the 5,5-dimethylhydantoin spot is entirely consumed.
-
Workup & Precipitation: Remove the heat source and slowly pour the reaction mixture into 100 mL of ice-cold distilled water under vigorous stirring.
-
Self-Validation Check: Because the product is highly lipophilic and insoluble in water (unlike DMF and inorganic salts), a stark white precipitate will immediately form.
-
-
Purification: Filter the precipitate under vacuum, wash with copious amounts of cold water, and recrystallize from hot ethanol to yield pure 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione.
Step-by-step synthetic workflow for N3-alkylation of 5,5-dimethylhydantoin.
Quantitative Data & Structure-Activity Relationship (SAR)
Once the 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione core is synthesized, functionalizing the N1 position yields compounds with profound biological activity. A recent real-time ethidium bromide (EtBr) accumulation assay evaluated these derivatives against the Msr(A)-overexpressing S. epidermidis strain K/14/1345 4.
Table 2: EPI Activity of N3-Benzyl Hydantoin Derivatives
| Compound Modification (N3-Benzyl) | N1-Substitution | Minimum Inhibitory Concentration (MIC) | Msr(A) Efflux Pump Inhibition (EPI) Potency |
| Unsubstituted Benzyl | Phenylpiperazine | >250 µM | Moderate |
| 4-Fluoro Benzyl | Phenylpiperazine | >250 µM | High |
| 2,4-Dichloro Benzyl | Phenylpiperazine | >250 µM | Very High (Active at 15.63 µM) |
Causality in SAR: Notice that the MIC values remain high (>250 µM), proving that these compounds are not inherently bactericidal (which would apply evolutionary pressure for new resistance). Instead, they act purely as modulators. The introduction of electron-withdrawing halogens (specifically the 2,4-dichloro substitution) on the N3-benzyl ring significantly increases the lipophilicity and enhances π-π stacking/halogen bonding interactions within the Msr(A) transporter binding site, leading to superior efflux pump inhibition at concentrations as low as 15.63 µM 2.
Conclusion
The 3-benzyl-5,5-dimethyl-2,4-imidazolidinedione core is far more than a passive structural linker. Its specific stereoelectronic profile dictates the success of downstream functionalization, allowing for the precise tuning of lipophilicity and target engagement. As demonstrated by its application in synthesizing Msr(A) efflux pump inhibitors, mastering the regioselective chemistry of this hydantoin derivative provides a critical pathway for developing next-generation antibiotic adjuvants.
References
- Sigma-Aldrich. "3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione | 34657-68-6".
- Witek, K., et al. "Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis". Molecules (MDPI), 2020.
- "Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold". Beilstein Journal of Organic Chemistry, 2012.
- Witek, K., et al. "Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis - PubMed".
Sources
- 1. 3-Benzyl-5,5-dimethyl-2,4-imidazolidinedione | 34657-68-6 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Regioselective synthesis of 7,8-dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold [beilstein-journals.org]
- 4. Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
